3-benzyl-2-((2-(4-benzylpiperidin-1-yl)-2-oxoethyl)thio)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one
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Overview
Description
3-Benzyl-2-{[2-(4-benzylpiperidin-1-yl)-2-oxoethyl]sulfanyl}-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one is a complex organic compound that belongs to the class of thienopyrimidines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound includes a thieno[3,2-d]pyrimidine core, which is fused with various functional groups, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of thieno[3,2-d]pyrimidin-4-ones typically involves the cyclization of 3-amino-thiophene-2-carboxylate derivatives using one-carbon source reagents such as formic acid, triethyl orthoformate, or dimethylformamide dimethylacetal. The reaction conditions often include heating the reactants in solvents like xylene or toluene, sometimes in the presence of catalysts like calcium chloride .
Industrial Production Methods
Industrial production methods for such compounds often involve large-scale synthesis using optimized reaction conditions to ensure high yields and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
3-Benzyl-2-{[2-(4-benzylpiperidin-1-yl)-2-oxoethyl]sulfanyl}-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the benzyl or piperidine moieties using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in ethanol or lithium aluminum hydride in ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines.
Scientific Research Applications
3-Benzyl-2-{[2-(4-benzylpiperidin-1-yl)-2-oxoethyl]sulfanyl}-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
4-Benzylpiperidine: A compound with a similar piperidine moiety, known for its use in scientific studies as a monoamine releasing agent.
Thieno[3,2-d]pyrimidine Derivatives: Compounds with similar core structures, known for their diverse biological activities.
Uniqueness
What sets 3-Benzyl-2-{[2-(4-benzylpiperidin-1-yl)-2-oxoethyl]sulfanyl}-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one apart is its unique combination of functional groups, which confer specific chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C27H29N3O2S2 |
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Molecular Weight |
491.7 g/mol |
IUPAC Name |
3-benzyl-2-[2-(4-benzylpiperidin-1-yl)-2-oxoethyl]sulfanyl-6,7-dihydrothieno[3,2-d]pyrimidin-4-one |
InChI |
InChI=1S/C27H29N3O2S2/c31-24(29-14-11-21(12-15-29)17-20-7-3-1-4-8-20)19-34-27-28-23-13-16-33-25(23)26(32)30(27)18-22-9-5-2-6-10-22/h1-10,21H,11-19H2 |
InChI Key |
TZDXUQKJAVTNFT-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1CC2=CC=CC=C2)C(=O)CSC3=NC4=C(C(=O)N3CC5=CC=CC=C5)SCC4 |
Origin of Product |
United States |
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